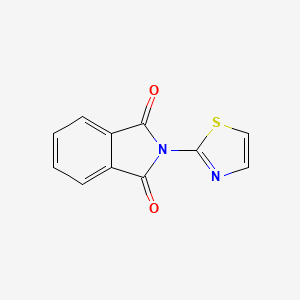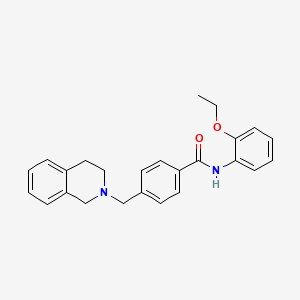
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the family of thiadiazole derivatives, which have been extensively studied for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in the growth and survival of microbial or cancer cells. For example, one study reported that this compound inhibited the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, in breast cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, one study reported that this compound caused a significant decrease in the level of intracellular reactive oxygen species (ROS) in breast cancer cells, indicating its potential antioxidant activity. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has shown promising results in various assays, indicating its potential as a lead compound for the development of new antimicrobial or anticancer agents. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Several future directions can be explored in the research of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide. One potential direction is to further investigate its mechanism of action and identify the specific targets that it interacts with in microbial or cancer cells. Additionally, the development of novel formulations or delivery systems that enhance the solubility and bioavailability of this compound may improve its efficacy in vivo. Furthermore, the evaluation of its potential toxicity and safety profile in animal models may provide valuable insights into its potential clinical applications.
Métodos De Síntesis
The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide can be achieved through several methods, including the reaction between 2-furoic acid and 5-hexyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the reaction between 2-furoyl chloride and 5-hexyl-1,3,4-thiadiazole-2-amine in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature or under reflux conditions, and the product can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have reported the antimicrobial activity of this compound against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, such as breast cancer and lung cancer cells.
Propiedades
IUPAC Name |
N-(5-hexyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-3-4-5-8-11-15-16-13(19-11)14-12(17)10-7-6-9-18-10/h6-7,9H,2-5,8H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDROYQTVCQGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4930278.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)


